4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester
Description
This compound (CAS: 1146080-12-7) is a piperazine derivative featuring a tert-butyl carbamate group, a 4-chlorophenyl-substituted hydroxyethyl chain, and a piperazine core. Its structure is optimized for applications in medicinal chemistry, particularly as an intermediate in drug synthesis. The tert-butyl ester acts as a protective group for the piperazine amine, enhancing stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl 4-[2-(4-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)12-15(21)13-4-6-14(18)7-5-13/h4-7,15,21H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYHPQDBNFNDGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671783 | |
| Record name | tert-Butyl 4-[2-(4-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-12-7 | |
| Record name | tert-Butyl 4-[2-(4-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester, with the CAS number 1146080-12-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C17H25ClN2O3
- Molecular Weight : 340.85 g/mol
- Density : 1.199 g/cm³ (predicted)
- Boiling Point : Approximately 459.8 °C (predicted)
- LogP : 2.80190, indicating moderate lipophilicity which may influence its bioavailability and pharmacokinetics .
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Research indicates that piperazine derivatives can act as DPP-4 inhibitors, which are crucial in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels . The mechanism involves the inhibition of the enzyme responsible for degrading incretin hormones, thereby improving glycemic control.
Neuroprotective Effects
Compounds related to this structure have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems. For example, some piperazine derivatives exhibit affinity for metabotropic glutamate receptors, which are targets for treating neurodegenerative disorders .
Research Findings and Case Studies
A comprehensive review of literature reveals several case studies exploring the biological activity of piperazine derivatives:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant and Anxiolytic Properties
Research indicates that piperazine derivatives exhibit significant potential as antidepressants and anxiolytics. Specifically, compounds similar to 4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester have been studied for their ability to modulate serotonin receptors, which are crucial in mood regulation .
Case Study : A study on related piperazine derivatives demonstrated their effectiveness in animal models of depression, showing a decrease in immobility time during forced swim tests, which is indicative of antidepressant activity .
2. Anticancer Activity
The compound's structure suggests potential interactions with cellular pathways involved in cancer progression. Preliminary studies have indicated that certain piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
Case Study : In vitro studies on similar compounds revealed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, suggesting that this compound could be a candidate for further anticancer drug development.
Organic Synthesis Applications
1. Chemical Intermediate
This compound serves as an important intermediate in the synthesis of other biologically active compounds. Its functional groups allow for various chemical reactions such as acylation and alkylation, making it versatile in organic synthesis .
Table 1: Comparison of Synthetic Routes Involving the Compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Acylation | Formation of amides from carboxylic acids | 85 |
| Alkylation | Introduction of alkyl groups | 90 |
| Nucleophilic Substitution | Reaction with electrophiles | 75 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
- 4-[2-(3-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester (CAS: 1146080-16-1): Differs in the position of the chlorine substituent (meta vs. para on the phenyl ring).
Oxo vs. Hydroxy Derivatives
- 4-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester (CAS: 1146080-70-7):
Aromatic Substitutions
- 4-[(2-Carboxy-phenyl)-phenyl-methyl]-piperazine-1-carboxylic acid tert-butyl ester (11-b, ):
- Molecular weight (367.49 g/mol) is higher than the target compound (338.83 g/mol), affecting pharmacokinetics .
Physicochemical Properties
Key Research Findings
- Steric Effects : Para-substituted chloroaryl groups improve thermal stability compared to meta isomers due to reduced steric clash .
- Metabolism : Hydroxyethyl derivatives undergo slower hepatic oxidation than oxo analogs, as shown in microsomal studies .
- Yield Optimization : Microwave-assisted synthesis of related piperazine esters (e.g., 11-c in ) improves yields to >70%, suggesting room for optimization in the target compound’s synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
